Cas no 2137667-73-1 (3,5-Difluoro-4-methoxybenzene-1-sulfonyl fluoride)

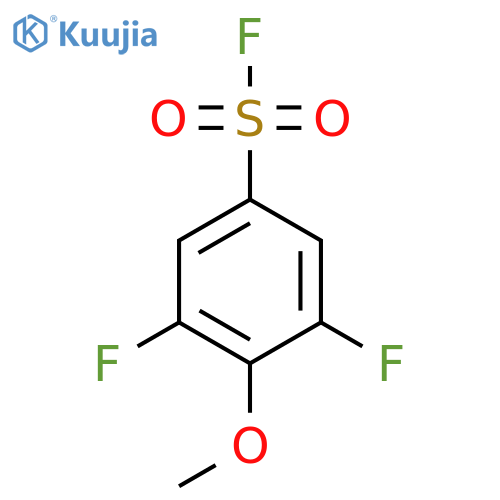

2137667-73-1 structure

商品名:3,5-Difluoro-4-methoxybenzene-1-sulfonyl fluoride

3,5-Difluoro-4-methoxybenzene-1-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

-

- 2137667-73-1

- 3,5-difluoro-4-methoxybenzene-1-sulfonyl fluoride

- EN300-729412

- 3,5-Difluoro-4-methoxybenzene-1-sulfonyl fluoride

-

- インチ: 1S/C7H5F3O3S/c1-13-7-5(8)2-4(3-6(7)9)14(10,11)12/h2-3H,1H3

- InChIKey: RLWBHCMAMUPKLR-UHFFFAOYSA-N

- ほほえんだ: S(C1C=C(C(=C(C=1)F)OC)F)(=O)(=O)F

計算された属性

- せいみつぶんしりょう: 225.99114968g/mol

- どういたいしつりょう: 225.99114968g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 275

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 51.8Ų

3,5-Difluoro-4-methoxybenzene-1-sulfonyl fluoride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-729412-1.0g |

3,5-difluoro-4-methoxybenzene-1-sulfonyl fluoride |

2137667-73-1 | 1g |

$0.0 | 2023-06-06 |

3,5-Difluoro-4-methoxybenzene-1-sulfonyl fluoride 関連文献

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

4. Water

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

2137667-73-1 (3,5-Difluoro-4-methoxybenzene-1-sulfonyl fluoride) 関連製品

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 124-83-4((1R,3S)-Camphoric Acid)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量